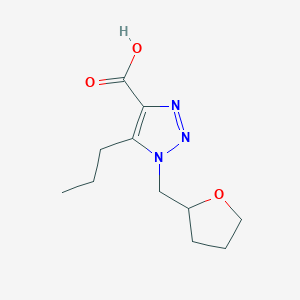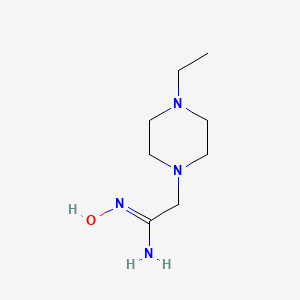![molecular formula C7H11N5 B13529492 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that features a fused pyrazolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves the rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method achieves high enantioselectivity, with enantiomeric excesses of up to 98% . Another approach involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms, which also provides an efficient route to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing transition metal catalysts such as rhodium or iridium to achieve the desired enantioselectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen atoms are present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of various enzymes.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the case of BTK inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The pathways involved often include signal transduction pathways that are critical for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Another compound with a similar core structure but different functional groups.
7-Substituted pyrazolo[1,5-a]pyrimidines: These compounds have various substituents at the 7-position, which can alter their biological activities.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its high enantioselectivity and its ability to form stable complexes with various biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C7H11N5 |
|---|---|
Molekulargewicht |
165.20 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C7H11N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h4,10H,1-3H2,(H3,8,9) |
InChI-Schlüssel |
OJTHDRILYKZPON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C=NN2C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)




![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)




![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)

![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
